molecular formula C11H16ClNO B2693429 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride CAS No. 57644-67-4

7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Cat. No. B2693429
CAS RN: 57644-67-4
M. Wt: 213.71
InChI Key: NTELMXWTMUCAEW-UHFFFAOYSA-N
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Description

7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a chemical compound with the CAS Number: 57644-67-4 . It has a molecular weight of 213.71 and its IUPAC name is methyl 2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl ether hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO.ClH/c1-13-11-5-4-10-8-12-6-2-3-9 (10)7-11;/h4-5,7,12H,2-3,6,8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 215-216°C .

Scientific Research Applications

1. Crystallography and Molecular Structure

Research by Acosta et al. (2009) focuses on the isomorphism of 4-Hydroxy-2-vinyl-2,3,4,5-tetrahydro-1-benzazepine and its fluoro and chloro analogues. They note variations in unit-cell dimensions and significant intermolecular interactions in these compounds, providing insights into molecular conformations and crystal structures, which are key in understanding compound behavior (Acosta et al., 2009).

2. Biochemical Synthesis and Evaluation

Tewes et al. (2010) discuss the synthesis of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols as a novel class of NR2B-selective NMDA receptor antagonists. This research is crucial in understanding how alterations in chemical structure can impact receptor affinity and biochemical activity, which is essential for drug development (Tewes et al., 2010).

3. Pharmacological Potential

A study by Howard (2005) reveals a series of arylsulfonyl substituted 3-benzazepines with dopamine and serotonin antagonist activities. These compounds have potential implications in the treatment of schizophrenia and other CNS disorders (Howard, 2005).

4. Metabolic and Dispositional Studies

Shaffer et al. (2010) explore the metabolism and disposition of a nicotinic acetylcholine receptor partial agonist, which is structurally similar to 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine. Their work highlights species-specific dispositional profiles and is crucial in understanding how such compounds are metabolized in different organisms (Shaffer et al., 2010).

5. Chemical and Structural Variations

Blanco et al. (2012) examine isomorphism in certain 7-fluoro and 7-chloro analogues of benzazepines, highlighting how slight differences in molecular conformations can impact the structural and chemical properties of these compounds. Such studies are pivotal in the field of medicinal chemistry (Blanco et al., 2012).

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-5-4-10-8-12-6-2-3-9(10)7-11;/h4-5,7,12H,2-3,6,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTELMXWTMUCAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNCCC2)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57644-67-4
Record name 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
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